(4-Fluoro-benzyl)-furan-2-ylmethyl-amine
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Description
(4-Fluoro-benzyl)-furan-2-ylmethyl-amine is a useful research compound. Its molecular formula is C12H12FNO and its molecular weight is 205.23g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 11.8 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Arylmethylidenefuranones and Heterocyclic Compounds
The reactions of arylmethylidene derivatives of 3H-furan-2-ones with C-, N-, N,N-, and N,O-nucleophilic agents demonstrate the versatility of furan derivatives in synthesizing a wide range of compounds. These reactions yield various acyclic, cyclic, and heterocyclic compounds, including amides, pyrrolones, benzofurans, and others, showcasing the potential of furan derivatives in synthetic chemistry and material science (Kamneva, Anis’kova, & Egorova, 2018).
Synthesis of Fluorinated Biphenyls
The development of a practical synthesis method for 2-Fluoro-4-bromobiphenyl, a key intermediate in manufacturing flurbiprofen, underscores the importance of fluorinated compounds in pharmaceutical manufacturing. This synthesis route highlights the challenges and innovations in synthesizing fluorinated intermediates, critical for developing non-steroidal anti-inflammatory drugs (Qiu, Gu, Zhang, & Xu, 2009).
Advanced Sorbents for PFAS Removal
The application of amine-containing sorbents for removing perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water supplies demonstrates the environmental relevance of amine-functionalized materials. These sorbents' design, leveraging electrostatic and hydrophobic interactions, offers a promising approach to mitigating persistent organic pollutants in water treatment technologies (Ateia, Alsbaiee, Karanfil, & Dichtel, 2019).
Furan in Food Processing
Research on furan, a contaminant in thermal food processing, highlights the compound's formation, toxicity, and mitigation strategies. Understanding furan's impact on food safety and public health emphasizes the need for monitoring and reducing furan levels in food products, contributing to safer food processing methods (Zhang & Zhang, 2022).
Bioactive Heterocyclic Compounds
The medicinal chemistry of purine and pyrimidine nucleobases and their analogues, incorporating furan and thiophene derivatives, underscores the significance of heterocyclic compounds in drug design. These compounds' bioactivity against various diseases exemplifies the role of furan derivatives in developing novel therapeutic agents (Ostrowski, 2022).
Properties
IUPAC Name |
1-(4-fluorophenyl)-N-(furan-2-ylmethyl)methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FNO/c13-11-5-3-10(4-6-11)8-14-9-12-2-1-7-15-12/h1-7,14H,8-9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAXZXWGDPANWJJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNCC2=CC=C(C=C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401327130 |
Source
|
Record name | 1-(4-fluorophenyl)-N-(furan-2-ylmethyl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401327130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
11.8 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49665207 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
321973-03-9 |
Source
|
Record name | 1-(4-fluorophenyl)-N-(furan-2-ylmethyl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401327130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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